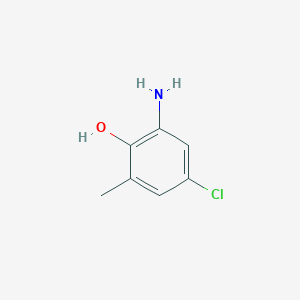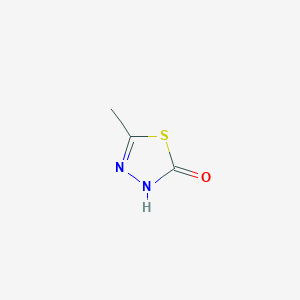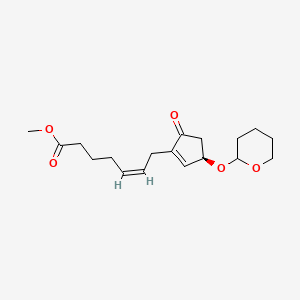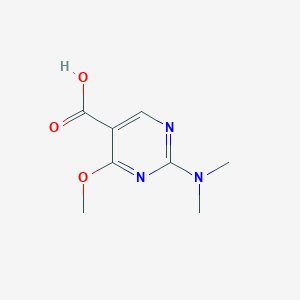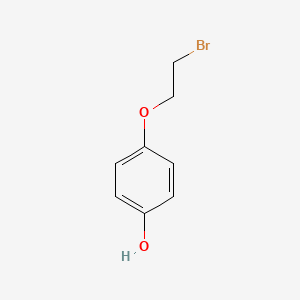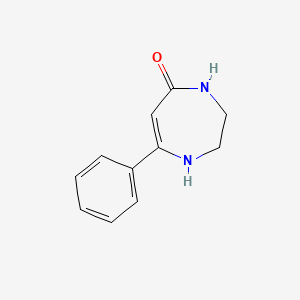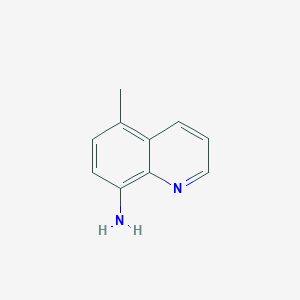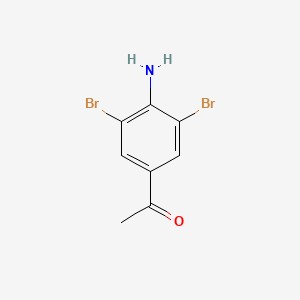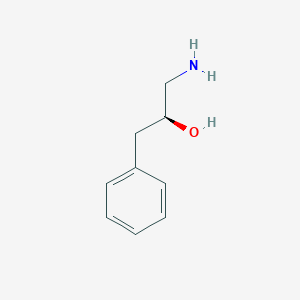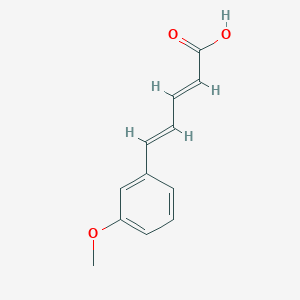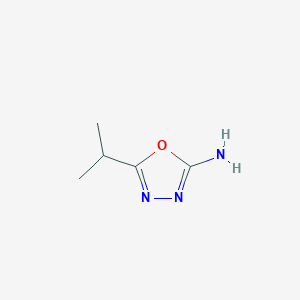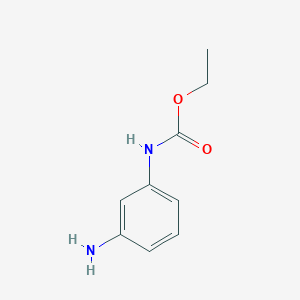
Ethyl (3-aminophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3-aminophenyl)carbamate is a chemical compound that is part of a collection of unique chemicals provided to early discovery researchers . It is the ethyl ester of carbamic acid and is derived from aminocarboxylic acid . It is usually found in the form of a solid .
Molecular Structure Analysis
The molecular formula of Ethyl (3-aminophenyl)carbamate is C9H12N2O2 . It has a molecular weight of 180.204 Da . The structure contains a total of 25 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds .
Chemical Reactions Analysis
Ethyl carbamate is formed from the reaction of urea with ethanol . The chemical reaction between urea and ethanol is exponentially accelerated at elevated temperatures . To a lesser extent, citrulline, an amino acid which is not incorporated into yeast protein, and is formed during arginine biosynthesis, can serve as an EC precursor .
Physical And Chemical Properties Analysis
Ethyl (3-aminophenyl)carbamate is a solid . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.
科学的研究の応用
Drug Design and Medicinal Chemistry
Ethyl (3-aminophenyl)carbamate plays a significant role in the design of therapeutic agents. The carbamate group is a key structural motif in many approved drugs and prodrugs. It’s particularly valued for its chemical stability and ability to permeate cell membranes, making it an excellent candidate for designing prodrugs that require first-pass and systemic hydrolytic stability .
Peptide Bond Surrogate
In medicinal chemistry, carbamates are widely utilized as a peptide bond surrogate. This application stems from their chemical stability and the capability to modulate inter- and intramolecular interactions with target enzymes or receptors .
Conformational Restriction
The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. This feature is exploited in drug design to enhance the interaction with biological targets .
Hydrogen Bonding
Carbamates participate in hydrogen bonding through the carboxyl group and the backbone NH. This property is utilized in drug discovery to improve the binding affinity and specificity of drugs to their targets .
Agricultural Chemicals
Beyond medicinal applications, ethyl (3-aminophenyl)carbamate derivatives are represented in agricultural chemicals, such as pesticides, fungicides, and herbicides. They are used for their stability and effectiveness in controlling pests and diseases in crops .
Chemical and Paint Industry
In the chemical and paint industry, carbamates serve as starting materials, intermediates, and solvents. Their stability and solubility properties make them suitable for various industrial processes .
Protecting Groups in Organic Synthesis
Organic carbamates are important protecting groups for amines and amino acids in organic synthesis and peptide chemistry. They protect functional groups from unwanted reactions during synthesis steps .
Immunotoxicity and Carcinogenicity Studies
Carbamate compounds, including ethyl (3-aminophenyl)carbamate, are subjects of toxicological studies to understand their effects on immune function and potential carcinogenicity. These studies are crucial for assessing the safety of carbamate use in various applications .
Safety And Hazards
Ethyl (3-aminophenyl)carbamate is classified under GHS07 for safety. The hazard statements include H319, which indicates that it causes serious eye irritation . Precautionary statements include P305 + P351 + P338, which suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so . It is also classified under Hazard Classifications Eye Irrit. 2 and Storage Class Code 11 - Combustible Solids .
将来の方向性
While specific future directions for Ethyl (3-aminophenyl)carbamate were not found, it’s worth noting that carbamates are commonly utilized to improve agricultural production and protect humans and animals from disease . Therefore, future research may focus on optimizing its use in these areas while minimizing potential health risks.
特性
IUPAC Name |
ethyl N-(3-aminophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2,10H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBBETISFVCGIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513537 |
Source


|
| Record name | Ethyl (3-aminophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3-aminophenyl)carbamate | |
CAS RN |
68621-73-8 |
Source


|
| Record name | Ethyl (3-aminophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

